![molecular formula C9H10O3 B1611632 2-Ethyl-6-hydroxybenzoic acid CAS No. 59681-42-4](/img/structure/B1611632.png)
2-Ethyl-6-hydroxybenzoic acid
Overview
Description
2-Ethyl-6-hydroxybenzoic acid, also known as Ethyl salicylate, is an ester formed through the condensation between salicylic acid and ethanol . It has a molecular formula of C9H10O3 and a molecular weight of 166.1739 . It is used as a perfumery, artificial essence flavoring agent, and is used in cosmetics . It can also be used as analgesics, anti-inflammatory, and antipyretic agents .
Synthesis Analysis
The synthesis of 2-Ethyl-6-hydroxybenzoic acid involves a condensation reaction between salicylic acid and ethanol . This process is similar to the formation of esters from carboxylic acids and alcohols in the presence of concentrated sulphuric acid acting as the catalyst .Molecular Structure Analysis
The molecular structure of 2-Ethyl-6-hydroxybenzoic acid consists of a single aromatic ring with a carboxyl group directly attached to the ring . The structure also includes a 2-propenoic acid group . The variety in the skeletons of these acids is determined by the location and number of hydroxyl groups and further substituents on the aromatic rings .Scientific Research Applications
Photodegradation of Parabens
A study investigated the photochemical degradation of parabens, including 2-ethyl-6-hydroxybenzoic acid (ethylparaben), in hazardous water contaminants. It revealed that ultraviolet C lamps, both with and without hydrogen peroxide, were efficient in degrading these compounds, highlighting their potential application in water treatment and environmental protection (Gmurek et al., 2015).
Antimicrobial Properties
Parabens, including ethylparaben, exhibit antimicrobial properties, making them effective against fungi and Gram-positive bacteria at low concentrations. This study illustrates their use in preserving pharmaceuticals, cosmetics, and foods, and discusses their properties and determination methods (Aalto et al., 1953).
Environmental Presence and Toxicity
Research on the presence of parabens, such as ethylparaben, in baby teethers, highlighted concerns over their use as preservatives, especially considering their potential as endocrine disruptors. This underscores the importance of monitoring and regulating their use in consumer products, particularly those for infants (Potouridis et al., 2016).
Chemical Synthesis
Ethylparaben has been studied for its synthesis methods. One study explored the preparation of ethyl p-hydroxybenzoate (a derivative) using ethanol and FeCl3·6H2O as a catalyst, providing insights into the optimization of its synthesis process (Wang Mingxing, 2000).
Metabolism and Human Exposure
Ethylparaben's metabolism and its potential as a biomarker of human exposure to parabens were analyzed. The study discovered new urinary biomarkers, contributing to the understanding of human exposure to these compounds (Wang & Kannan, 2013).
Role in Polymer Science
A study described the synthesis and characterization of pseudopolymorphs of a hydroxybenzoic acid derivative, demonstrating its utility in polymer science and material engineering (Jayaraman et al., 2004).
Mechanism of Action
Target of Action
2-Ethyl-6-hydroxybenzoic acid is a derivative of hydroxybenzoic acids, which are related to salicylic acid . The primary targets of these compounds are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by directly and irreversibly inhibiting them . This inhibition decreases the conversion of arachidonic acid to precursors of prostaglandins and thromboxanes . The result is a reduction in inflammation and pain, which is why salicylates are used in the treatment of rheumatic diseases .
Biochemical Pathways
The biosynthesis of simple phenolic acids, such as 2-Ethyl-6-hydroxybenzoic acid, derived from cinnamic acid occurs with the participation of shikimate and phenylpropanoid pathways . These pathways are involved in the production of a variety of secondary metabolites in plants .
Pharmacokinetics
They are rapidly absorbed and metabolized to other compounds, such as 4-hydroxybenzoic acid . The prototype drug is excreted in the feces and urine in low amounts .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its anti-inflammatory and analgesic activities . By inhibiting COX-1 and COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Ethyl-6-hydroxybenzoic acid. For instance, wastewater treatment can affect the occurrence of hydroxybenzoic acids and their transformation products in the environment . Furthermore, the compound’s action can be influenced by factors such as pH, temperature, and the presence of other substances .
properties
IUPAC Name |
2-ethyl-6-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-2-6-4-3-5-7(10)8(6)9(11)12/h3-5,10H,2H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUOLDCKNVWTEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501068 | |
Record name | 2-Ethyl-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
59681-42-4 | |
Record name | 2-Ethyl-6-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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